alpha-Glucose-1-phosphate dipotassium dihydrate

Overview

Description

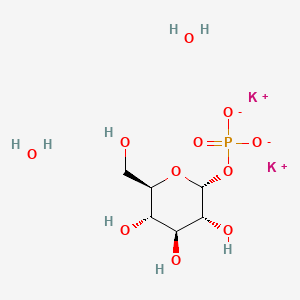

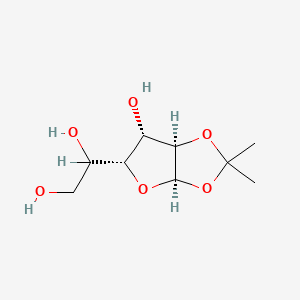

Alpha-Glucose-1-phosphate dipotassium dihydrate is an organic compound with the empirical formula C6H11K2O9P · 2H2O and a molecular weight of 372.35 g/mol . It is the alpha-anomeric form of glucose containing a phosphate group on the primary carbon.

Mechanism of Action

Target of Action

Alpha-Glucose-1-phosphate dipotassium dihydrate primarily targets several enzymes, including Phosphomannomutase/phosphoglucomutase in Pseudomonas aeruginosa, Glycogen phosphorylase in humans, Maltodextrin phosphorylase and Glucose-1-phosphatase in Escherichia coli, and Glucose-1-phosphate thymidylyltransferase in Pseudomonas aeruginosa . These enzymes play crucial roles in various biochemical pathways, including glucose metabolism and glycogenolysis.

Mode of Action

This compound interacts with its targets by serving as a substrate. For instance, it can be converted into the deoxysugar CDP-glucose by the enzyme α-D-Glucose-1-phosphate cytidylyltransferase . This conversion is a key step in the biosynthesis of various important biomolecules.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is produced from glycogen during glycogenolysis by the actions of glycogen phosphorylase . It can also be converted to glucose-6-phosphate by phosphoglucomutase, allowing for entry into metabolic pathways such as glycolysis .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, in certain strains of Corynebacteria, glucose 1-phosphate has been shown to induce the build-up of starch-like inclusion bodies within the cell .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water is slightly soluble at 50 g/L , which could impact its bioavailability and efficacy. Its stability may also be affected by storage conditions, with a recommended storage temperature of -20°C .

Biochemical Analysis

Biochemical Properties

Alpha-Glucose-1-phosphate dipotassium dihydrate is involved in several biochemical reactions, primarily in carbohydrate metabolism. It serves as a substrate for the enzyme alpha-D-glucose-1-phosphate cytidylyltransferase, which converts it into CDP-glucose. This reaction is crucial for the synthesis of glycogen and other polysaccharides. Additionally, this compound interacts with various proteins and enzymes, including glycogen phosphorylase, which catalyzes the breakdown of glycogen into glucose-1-phosphate .

Cellular Effects

This compound influences several cellular processes, including glycogen metabolism and energy production. In muscle and liver cells, it plays a critical role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate for energy production. This compound also affects cell signaling pathways related to energy homeostasis and metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to the active site of glycogen phosphorylase, facilitating the cleavage of glycogen into glucose-1-phosphate. This interaction is essential for maintaining glucose levels during periods of fasting or intense physical activity. Additionally, this compound can act as an allosteric regulator, influencing the activity of other enzymes involved in carbohydrate metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at low temperatures, but it may degrade over extended periods or under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining glycogen stores and regulating energy metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models depend on the dosage administered. At low doses, it can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as hyperglycemia or metabolic imbalances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired metabolic outcomes without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycogenolysis and glycogenesis. It interacts with enzymes such as glycogen phosphorylase and alpha-D-glucose-1-phosphate cytidylyltransferase, which are essential for the synthesis and breakdown of glycogen. These interactions influence metabolic flux and the levels of various metabolites, contributing to overall energy homeostasis .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. It is primarily localized in the cytoplasm, where it participates in glycogen metabolism. The compound’s distribution can affect its availability for enzymatic reactions and its overall impact on cellular function .

Subcellular Localization

This compound is predominantly localized in the cytoplasm, where it interacts with enzymes involved in carbohydrate metabolism. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. These factors play a crucial role in regulating the compound’s effects on metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Glucose-1-phosphate dipotassium dihydrate can be synthesized by the phosphorylation of glucose using phosphoric acid and potassium hydroxide under controlled conditions . The reaction typically involves the use of a catalyst to facilitate the phosphorylation process.

Industrial Production Methods: In industrial settings, the compound is produced by a modification of the procedure described by McCready et al. in 1944 . This involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Alpha-Glucose-1-phosphate dipotassium dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form gluconic acid derivatives.

Reduction: It can be reduced to form glucose derivatives.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Gluconic acid derivatives.

Reduction: Glucose derivatives.

Substitution: Various substituted glucose derivatives.

Scientific Research Applications

Alpha-Glucose-1-phosphate dipotassium dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme kinetics.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a component in total parenteral nutrition solutions.

Comparison with Similar Compounds

- Alpha-Glucose-1-phosphate disodium salt dihydrate

- Alpha-Glucose-1-phosphate monopotassium salt

- Alpha-Glucose-6-phosphate dipotassium salt

Comparison: Alpha-Glucose-1-phosphate dipotassium dihydrate is unique due to its specific anomeric form and the presence of two potassium ions, which influence its solubility and reactivity compared to other similar compounds . The dipotassium salt form provides distinct advantages in terms of stability and ease of handling in various applications .

Properties

IUPAC Name |

dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLMWHHJPUWTEV-QMKHLHGBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15K2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5996-14-5 | |

| Record name | alpha-Glucose-1-phosphate dipotassium dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-GLUCOSE-1-PHOSPHATE DIPOTASSIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9J4583698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B1224738.png)

![5,6-dimethyl-N-(thiophen-2-ylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1224739.png)

![(3S)-1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1224740.png)

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-[(4-chlorophenyl)methyl]thiourea](/img/structure/B1224742.png)

![2-[2-(4-Fluoroanilino)-4-thiophen-2-yl-5-thiazolyl]acetic acid](/img/structure/B1224745.png)

![N-[4-(4-methylphenyl)-2-thiazolyl]-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide](/img/structure/B1224746.png)

![N-tert-butyl-2-[[4-(4-fluorophenyl)-2-thiazolyl]thio]acetamide](/img/structure/B1224748.png)

![3-(4-Ethyl-1-piperazinyl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B1224756.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)